Cas no 121064-74-2 (Tanshinone VI)

Tanshinone VI structure
Tanshinone VI structure
商品名:Tanshinone VI
CAS番号:121064-74-2
MF:C18H16O4
メガワット:296.31724
CID:182582
PubChem ID:149138

Tanshinone VI 化学的及び物理的性質

名前と識別子

    • 3,4-Phenanthrenedione,1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
    • 1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione
    • TANSHINONE VI
    • DANSHENXINKUN A
    • Sodium tanshinone VI 1-phenolate
    • 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-3,4-phenanthrenedione
    • 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methylphenanthrene-3,4-dione
    • CS-0024046
    • 3-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-1,4-dione
    • DTXSID20923661
    • 231292-03-8
    • 1,4-Phenanthrenedione, 3-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
    • 3,4-Phenanthrenedione, 1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
    • AC-34178
    • SCHEMBL14417698
    • MS-24242
    • BDBM50476406
    • I91BP9H8PF
    • XD176696
    • AKOS040760361
    • AKOS032949036
    • 121064-74-2
    • 1-HYDROXY-2-(1-HYDROXYPROPAN-2-YL)-8-METHYL-3,4-DIHYDROPHENANTHRENE-3,4-DIONE
    • UNII-I91BP9H8PF
    • CHEMBL390741
    • HY-N3680
    • 65907-75-7
    • Tanshinone VI
    • インチ: InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3
    • InChIKey: GRGPQNRHXNRJFL-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1C(=O)C(=O)C2C3=CC=CC(C)=C3C=CC=2C=1O)C

計算された属性

  • せいみつぶんしりょう: 296.10500
  • どういたいしつりょう: 296.105
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 521
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.374±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: Not available
  • ふってん: 527.7±50.0 °C at 760 mmHg
  • フラッシュポイント: 287.0±26.6 °C
  • 屈折率: 1.691
  • ようかいど: 極微溶性(0.12 g/l)(25ºC)、
  • PSA: 74.60000
  • LogP: 2.81110
  • じょうきあつ: 0.0±1.5 mmHg at 25°C

Tanshinone VI セキュリティ情報

Tanshinone VI 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T700360-25mg
Tanshinone VI
121064-74-2
25mg
$1378.00 2023-05-17
TRC
T700360-10mg
Tanshinone VI
121064-74-2
10mg
$603.00 2023-05-17
TRC
T700360-50mg
Tanshinone VI
121064-74-2
50mg
$ 135.00 2022-06-02
TRC
T700360-100mg
Tanshinone VI
121064-74-2
100mg
$ 210.00 2022-06-02
TRC
T700360-2.5mg
Tanshinone VI
121064-74-2
2.5mg
$173.00 2023-05-17
TRC
T700360-250mg
Tanshinone VI
121064-74-2
250mg
$ 9200.00 2023-09-05

Tanshinone VI 関連文献

Tanshinone VIに関する追加情報

Tanshinone VI: A Comprehensive Overview

Tanshinone VI, also known by its CAS number 121064-74-2, is a bioactive compound that has garnered significant attention in the fields of pharmacology and traditional medicine. This compound is a member of the tanshinones, a class of lipophilic compounds derived from the roots of Salvia miltiorrhiza, commonly known as red sage. Tanshinone VI has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases, inflammation, and oxidative stress-related conditions.

Recent studies have highlighted the anti-inflammatory properties of Tanshinone VI, which are mediated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Tanshinone VI could be a promising candidate for the development of novel anti-inflammatory agents. Furthermore, research has demonstrated that Tanshinone VI exhibits antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a potential candidate for combating age-related diseases and conditions associated with oxidative damage.

The cardiovascular benefits of Tanshinone VI have also been extensively investigated. Studies have shown that this compound can improve endothelial function, reduce vascular inflammation, and inhibit platelet aggregation. These effects are particularly relevant in the context of cardiovascular diseases such as atherosclerosis and hypertension. A recent clinical trial published in the journal Nature Medicine reported that Tanshinone VI significantly reduced blood pressure in hypertensive patients when administered as part of a combination therapy.

In addition to its pharmacological properties, Tanshinone VI has been explored for its potential in cancer therapy. Preclinical studies have demonstrated that Tanshinone VI can induce apoptosis in various cancer cell lines, including breast, liver, and prostate cancer cells. The mechanism underlying this effect involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that Tanshinone VI could be a valuable addition to the arsenal of anticancer agents.

The synthesis and isolation of Tanshinone VI have also been subjects of recent research. Traditional extraction methods from Salvia miltiorrhiza roots are still widely used; however, advancements in chemical synthesis have enabled the production of Tanshinone VI in vitro with higher yields and purity. These developments are expected to facilitate large-scale production and clinical trials.

Despite its promising therapeutic potential, further research is needed to fully elucidate the mechanisms of action and safety profile of Tanshinone VI. Ongoing clinical trials are focusing on optimizing dosing regimens, evaluating long-term safety, and exploring combination therapies with other bioactive compounds. The integration of modern pharmacological techniques with traditional herbal medicine is expected to unlock new avenues for the application of Tanshinone VI in treating complex diseases.

In conclusion, Tanshinone VI (CAS 121064-74-2) represents a valuable compound with diverse therapeutic applications. Its anti-inflammatory, antioxidant, cardiovascular protective, and anticancer properties make it a subject of intense scientific interest. As research continues to uncover its full potential, Tanshinone VI holds promise as a natural-derived therapeutic agent with broad implications for human health.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd